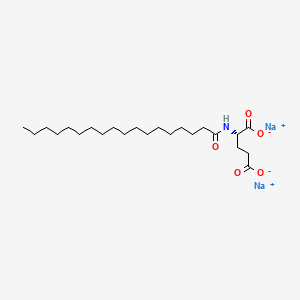
Disodium stearoyl glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium stearoyl glutamate is an ester of glutamic acid, represented by the chemical formula C23H41NNa2O5. This compound is known for its versatility and is widely used in the cosmetics industry due to its conditioning and emulsifying properties .
Preparation Methods
Disodium stearoyl glutamate can be synthesized through the reaction of stearoyl chloride with glutamic acid and sodium hydroxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis in reactors, followed by purification processes to obtain the compound in its pure form.
Chemical Reactions Analysis
Disodium stearoyl glutamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Disodium stearoyl glutamate has a wide range of scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: Its conditioning properties make it useful in biological studies involving cell cultures and tissue engineering.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Mechanism of Action
Disodium stearoyl glutamate exerts its effects primarily through its ability to reduce surface tension, facilitating the even application of products on the skin or hair. It interacts with the lipid layers of the skin, enhancing the penetration and efficacy of other active ingredients in cosmetic formulations .
Comparison with Similar Compounds
Disodium stearoyl glutamate is often compared with other amino acid alkyl amides such as sodium lauroyl glutamate and capryloyl glycine. While all these compounds share similar conditioning and emulsifying properties, this compound is unique in its ability to provide a gentle, non-irritating experience, making it suitable for sensitive skin .
Similar compounds include:
- Sodium lauroyl glutamate
- Capryloyl glycine
- Lauroyl lysine
These compounds are also used in cosmetics for their conditioning and emulsifying properties but may differ in their specific applications and effects on the skin .
Properties
CAS No. |
38079-62-8 |
|---|---|
Molecular Formula |
C23H43NO5.Na C23H43NNaO5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
disodium;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |
InChI Key |
FTSXCFQXTFOYQH-BDQAORGHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
38079-62-8 |
Pictograms |
Irritant |
sequence |
E |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















